

Application Notes and Protocols: Voxelotor Analog GBT1118 in Preclinical Sickle Cell Studies

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Compound of Interest

Compound Name: Voxelotor

Cat. No.: B611706

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These application notes provide a comprehensive overview of the preclinical application of GBT1118, a **Voxelotor** analog, in the study of sickle cell disease (SCD). This document details the mechanism of action, summarizes key quantitative findings from preclinical studies, and provides detailed protocols for critical experiments.

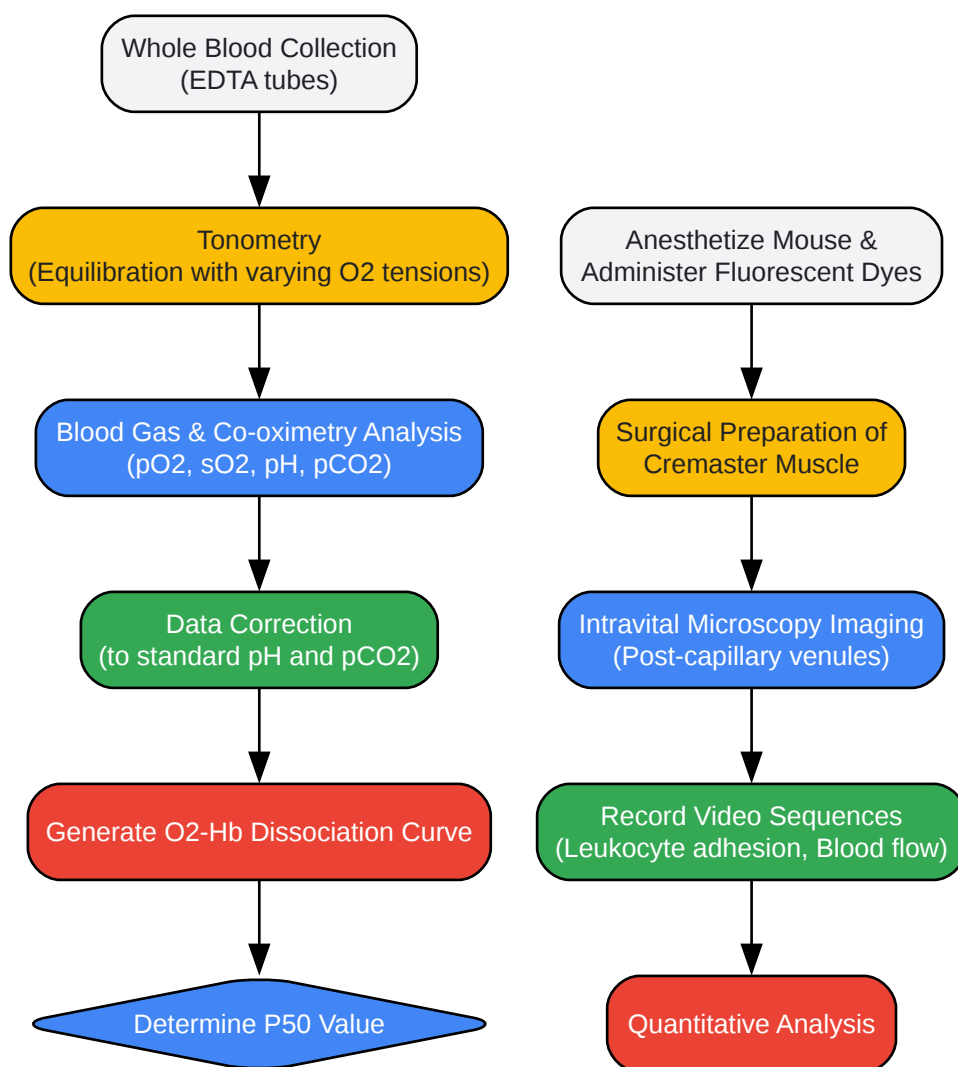
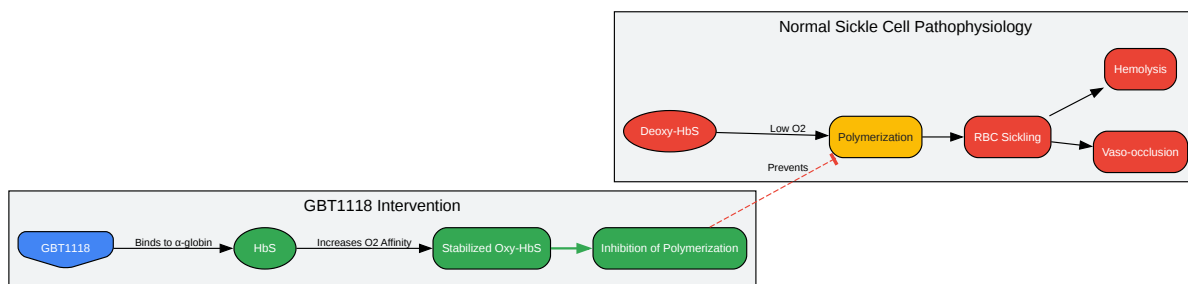
Introduction

Sickle cell disease is a genetic blood disorder characterized by the presence of abnormal hemoglobin (hemoglobin S or HbS). Upon deoxygenation, HbS polymerizes, leading to the characteristic sickling of red blood cells (RBCs). These sickled cells are rigid, fragile, and can block blood flow in small vessels, causing vaso-occlusive crises (VOCs), chronic anemia, and progressive organ damage.

GBT1118 is an allosteric modulator of hemoglobin oxygen affinity. By binding to hemoglobin, it stabilizes the oxygenated state (R-state), thereby increasing hemoglobin's affinity for oxygen. This mechanism is designed to inhibit HbS polymerization, prevent RBC sickling, and consequently alleviate the downstream pathophysiology of SCD.

Mechanism of Action

GBT1118, similar to its parent compound **Voxelotor**, acts as a potent allosteric modifier of hemoglobin. It covalently and reversibly binds to the N-terminal valine of the α -globin chain of hemoglobin. This binding stabilizes hemoglobin in its high-oxygen-affinity R-state, shifting the allosteric equilibrium away from the low-oxygen-affinity T-state, which is prone to polymerization. By increasing the proportion of oxygenated hemoglobin (oxy-Hb), even at lower oxygen tensions, GBT1118 directly inhibits the primary pathological event in SCD: the polymerization of deoxygenated HbS.



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